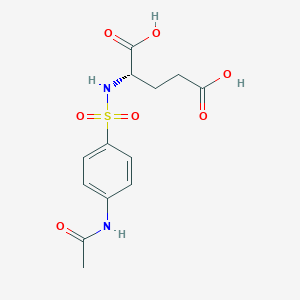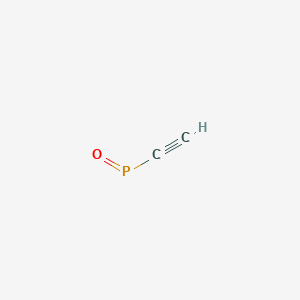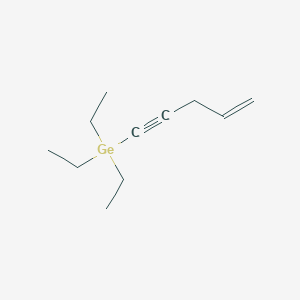
Triethyl(pent-4-en-1-yn-1-yl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(pent-4-en-1-yn-1-yl)germane is an organogermanium compound with the molecular formula C11H20Ge. It is a unique compound due to the presence of both alkyne and alkene functional groups attached to a germanium atom. This compound is of interest in various fields of chemistry and materials science due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(pent-4-en-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with pent-4-en-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
Triethyl(pent-4-en-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The germanium atom can participate in substitution reactions, where the triethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield germanium dioxide, while reduction can produce fully saturated hydrocarbons .
Scientific Research Applications
Triethyl(pent-4-en-1-yn-1-yl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role as a potential therapeutic agent.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism by which Triethyl(pent-4-en-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. The alkyne and alkene groups can participate in addition reactions, while the germanium atom can form bonds with other elements, influencing the compound’s reactivity and stability. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Triethylgermane: Lacks the alkyne and alkene groups, making it less reactive in certain types of chemical reactions.
Pent-4-en-1-yn-1-ylgermane: Similar structure but without the triethyl groups, affecting its physical and chemical properties.
Triethyl(pent-4-en-1-yn-1-yl)silane: Similar structure but with silicon instead of germanium, leading to different reactivity and applications.
Uniqueness
Triethyl(pent-4-en-1-yn-1-yl)germane is unique due to the combination of triethyl groups and the pent-4-en-1-yn-1-yl moiety attached to germanium. This unique structure imparts specific reactivity and properties that are not found in similar compounds, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
62857-83-4 |
|---|---|
Molecular Formula |
C11H20Ge |
Molecular Weight |
224.91 g/mol |
IUPAC Name |
triethyl(pent-4-en-1-ynyl)germane |
InChI |
InChI=1S/C11H20Ge/c1-5-9-10-11-12(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 |
InChI Key |
YBLADKAVFJBBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C#CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


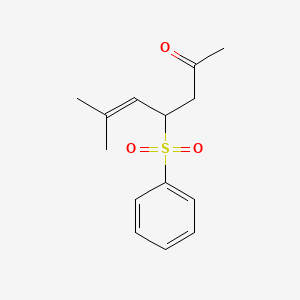
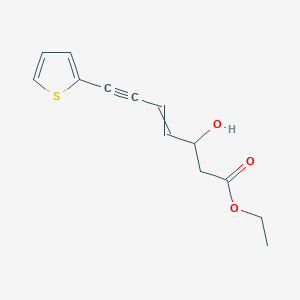
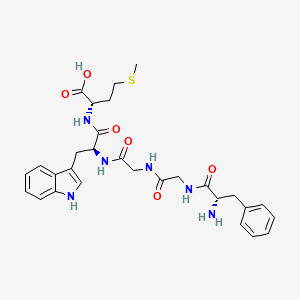
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
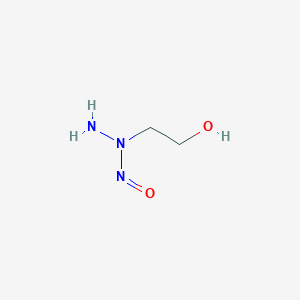
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
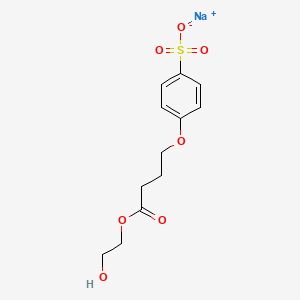
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
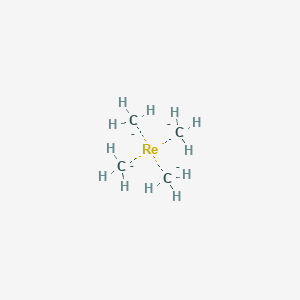
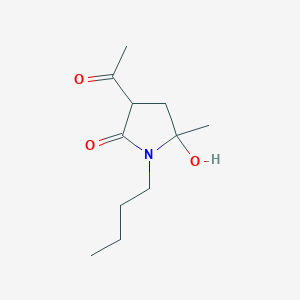
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

